molecular formula C7H5F6NO2S B13551614 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one

3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one

Cat. No.: B13551614
M. Wt: 281.18 g/mol
InChI Key: KRLNXNAGXREPBI-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a thiazole ring fused with an oxazole ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms. The presence of trifluoromethyl groups adds to its chemical stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with an oxazole precursor in the presence of a strong base can lead to the formation of the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or oxazolidine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine or oxazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its stability and reactivity make it suitable for various biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)pyrazole: This compound shares the trifluoromethyl groups but has a different core structure, leading to distinct chemical and biological properties.

    3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Another similar compound with trifluoromethyl groups, used in antimicrobial studies.

Uniqueness

The uniqueness of 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one lies in its fused heterocyclic structure, which combines the properties of both thiazole and oxazole rings. This unique arrangement provides a versatile platform for chemical modifications and biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H5F6NO2S

Molecular Weight

281.18 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)-3,5,7,7a-tetrahydro-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one

InChI

InChI=1S/C7H5F6NO2S/c8-6(9,10)4-14-2(3(15)16-4)1-17-5(14)7(11,12)13/h2,4-5H,1H2

InChI Key

KRLNXNAGXREPBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)OC(N2C(S1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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